gamma-Glu-His

Description

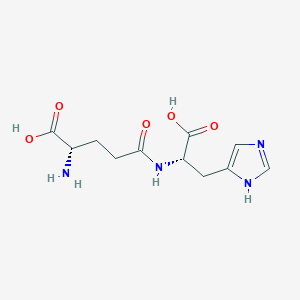

Gamma-Glu-His is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of histidine. It has a role as a mammalian metabolite. It is a conjugate acid of a this compound(1-).

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O5/c12-7(10(17)18)1-2-9(16)15-8(11(19)20)3-6-4-13-5-14-6/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVCMZCJAUJLJP-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315690 | |

| Record name | γ-Glutamylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37460-15-4 | |

| Record name | γ-Glutamylhistidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37460-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Glutamylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-Glutamylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Occurrence of γ-Glutamyl-Histidine in Mammalian Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-L-Glutamyl-L-histidine (γ-Glu-His) is a naturally occurring dipeptide found in mammalian tissues, particularly in excitable tissues such as the brain and muscle. Its synthesis is intrinsically linked to the metabolism of glutathione (GSH), a cornerstone of cellular antioxidant defense, through the activity of the enzyme γ-glutamyltransferase (GGT). While the precise physiological roles of γ-Glu-His are still under active investigation, emerging evidence suggests its involvement in neuromodulation and cellular homeostasis. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of γ-Glu-His, detailing its biosynthesis, methods for its detection and quantification, and its potential biological significance in mammalian systems.

Introduction

γ-Glutamyl-histidine is a dipeptide composed of glutamic acid and histidine, linked by an isopeptide bond between the γ-carboxyl group of the glutamate side chain and the α-amino group of histidine. This γ-linkage confers resistance to hydrolysis by most peptidases, suggesting a specific and regulated metabolism. The presence of γ-Glu-His in tissues with high metabolic activity points towards specialized physiological functions, distinct from those of its constituent amino acids.

Biosynthesis and Distribution

The primary route for the synthesis of γ-Glu-His in mammals is through the action of γ-glutamyltransferase (GGT), a membrane-bound enzyme that plays a crucial role in the γ-glutamyl cycle. GGT catalyzes the transfer of the γ-glutamyl moiety from glutathione (GSH) or other γ-glutamyl-containing compounds to an acceptor amino acid, in this case, histidine.

Tissues with high GGT activity are the primary sites of γ-glutamyl peptide synthesis. The kidney, particularly the proximal tubules, exhibits the highest levels of GGT activity in mammals. Other tissues with significant GGT presence include the liver, pancreas, and the capillary endothelial cells of the brain.

Quantitative Data

Quantitative data on the specific concentrations of γ-Glu-His in various mammalian tissues are limited in the current scientific literature. However, studies on other γ-glutamyl dipeptides in specific brain regions can provide a contextual framework for expected concentrations. For instance, the levels of γ-glutamylglutamate and γ-glutamylglutamine have been measured in the rat hippocampus, as detailed in the table below. It is plausible that γ-Glu-His exists in similar picomolar to nanomolar per milligram of protein ranges in tissues where both GGT and histidine are available.

| Dipeptide | Tissue | Concentration (pmol/mg protein) | Species | Reference |

| γ-Glutamylglutamate | Hippocampus | 19.4 ± 8.2 | Rat | [1] |

| γ-Glutamylglutamine | Hippocampus | 40.3 ± 6.7 | Rat | [1] |

Table 1: Concentration of related γ-glutamyl dipeptides in rat hippocampus. Data are presented as mean ± SD.

Further research employing sensitive and specific analytical techniques is required to establish a comprehensive quantitative profile of γ-Glu-His across different mammalian tissues.

Experimental Protocols

The accurate quantification of γ-Glu-His in biological samples necessitates robust and validated analytical methodologies. The following sections outline a general workflow and specific protocols for tissue preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for peptide quantification.

Tissue Homogenization

Proper tissue homogenization is critical for the efficient extraction of peptides while minimizing degradation.

Protocol:

-

Tissue Collection: Excise fresh tissue and immediately freeze in liquid nitrogen. Store at -80°C until homogenization.

-

Lysis Buffer Preparation: Prepare a lysis buffer suitable for peptide extraction (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4). The addition of a protease inhibitor cocktail is recommended to prevent enzymatic degradation.

-

Homogenization:

-

Weigh the frozen tissue and add lysis buffer at a ratio of 100 mg of tissue per 900 μL of buffer.

-

Homogenize the tissue on ice using a Potter-Elvehjem homogenizer, a bead mill homogenizer, or a similar device until no visible tissue fragments remain.

-

Throughout the process, maintain the sample at 2-8°C to minimize enzymatic activity.

-

-

Clarification: Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted peptides, and store it at -80°C for subsequent analysis.

Quantification by LC-MS/MS

LC-MS/MS provides the necessary selectivity and sensitivity for quantifying low-abundance peptides like γ-Glu-His in complex biological matrices.

Protocol:

-

Sample Preparation:

-

Thaw the tissue homogenate supernatant on ice.

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the supernatant.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant containing the peptides.

-

The sample may require further clean-up using solid-phase extraction (SPE) to remove interfering substances.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for the separation of polar peptides.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile) is typically used.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Injection Volume: Typically 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for peptide analysis.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is operated in MRM mode. This involves selecting the precursor ion (the molecular ion of γ-Glu-His) and a specific product ion generated by its fragmentation in the collision cell.

-

Precursor Ion (Q1): m/z for [M+H]+ of γ-Glu-His.

-

Product Ion (Q3): A characteristic fragment ion of γ-Glu-His.

-

-

Optimization: The collision energy and other MS parameters should be optimized for the specific instrument and analyte to achieve maximum sensitivity.

-

-

Quantification:

-

A standard curve is generated using a series of known concentrations of a γ-Glu-His analytical standard.

-

The concentration of γ-Glu-His in the biological sample is determined by comparing its peak area to the standard curve.

-

The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

-

Biological Roles and Signaling Pathways

The biological functions of γ-Glu-His are an active area of research. Its synthesis via the γ-glutamyl cycle inherently links it to glutathione metabolism and cellular redox homeostasis.

The γ-Glutamyl Cycle

The γ-glutamyl cycle is a key pathway for glutathione degradation and the synthesis of its precursor amino acids. γ-Glu-His is an intermediate in this cycle when histidine acts as an acceptor for the γ-glutamyl group from glutathione.

Caption: The γ-Glutamyl Cycle and the formation of γ-Glu-His.

Neuromodulation

Given its presence in the brain, γ-Glu-His is hypothesized to play a role in neurotransmission. Studies on related γ-glutamyl peptides have shown that they can modulate glutamatergic neurotransmission. It is plausible that γ-Glu-His could interact with glutamate receptors or transporters, thereby influencing synaptic plasticity and neuronal excitability. However, the specific mechanisms of action of γ-Glu-His in the central nervous system remain to be elucidated.

Caption: Hypothetical role of γ-Glu-His in neuromodulation.

Conclusion and Future Directions

γ-Glutamyl-histidine is a naturally occurring dipeptide in mammalian tissues with a biosynthetic pathway closely tied to glutathione metabolism. While its presence in excitable tissues suggests important physiological roles, particularly in the nervous system, a comprehensive understanding of its distribution, concentration, and specific functions is still emerging. Future research should focus on:

-

Quantitative Profiling: Utilizing advanced analytical techniques like LC-MS/MS to establish the precise concentrations of γ-Glu-His in a wide range of mammalian tissues under both physiological and pathological conditions.

-

Functional Characterization: Elucidating the specific molecular targets of γ-Glu-His, including its potential interactions with receptors and transporters, to unravel its role in signaling pathways.

-

Therapeutic Potential: Investigating the potential of γ-Glu-His and its analogs as therapeutic agents or biomarkers for diseases associated with altered glutathione metabolism or neuronal dysfunction.

The continued exploration of this intriguing dipeptide holds promise for new insights into cellular metabolism and the development of novel therapeutic strategies.

References

Gamma-Glutamyl-Histamine: A Comprehensive Technical Overview of its Discovery and Scientific Progression

For Immediate Release

[CITY, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, historical research milestones, and experimental protocols related to gamma-glutamyl-histamine (γ-Glu-His). This dipeptide, formed from the conjugation of L-glutamate and histamine, represents a significant, albeit specialized, area of neurotransmitter metabolism. This document summarizes key quantitative data, details essential experimental methodologies, and visualizes associated biochemical pathways to facilitate a comprehensive understanding of this molecule.

Discovery and Key Historical Research Milestones

The initial identification of γ-Glu-His and the enzyme responsible for its synthesis occurred in the early 1980s. Research on the nervous system of the marine mollusk, Aplysia californica, led to the discovery of a novel metabolic pathway for histamine.

Key Milestones:

-

1976: The formation of γ-Glu-His from histamine was first reported in the rat brain, suggesting a potential role for this compound in mammals.[1]

-

1982: The definitive discovery and characterization of γ-Glu-His and its synthesizing enzyme, γ-glutamylhistamine synthetase, were described in the central nervous system of Aplysia californica by Stein and Weinreich.[2] This pivotal study established the enzymatic basis for its formation and provided initial biochemical characterization.[2]

Quantitative Data

The primary quantitative data available for γ-Glu-His largely stems from the initial characterization of its synthesizing enzyme, γ-glutamylhistamine synthetase, in Aplysia californica. These findings are crucial for understanding the kinetics of γ-Glu-His formation.

| Parameter | Value | Organism/Tissue | Reference |

| γ-glutamylhistamine synthetase | |||

| Apparent Km for Histamine | 653 µM | Aplysia californica ganglia | [2] |

| Apparent Km for L-Glutamate | 10.6 mM | Aplysia californica ganglia | [2] |

| Enzyme Activity Distribution | |||

| Highest Activity | Ganglia, nerve trunks, ganglionic capsule | Aplysia californica | [2] |

| Low Activity (<10% of ganglia) | Muscle, heart, hemolymph | Aplysia californica | [2] |

Experimental Protocols

Assay for γ-Glutamylhistamine Synthetase Activity

This protocol is based on the methods described for the characterization of γ-glutamylhistamine synthetase in Aplysia californica. The assay measures the formation of radiolabeled γ-Glu-His from radiolabeled histamine.

Materials:

-

Tissue homogenate (source of enzyme)

-

[3H]Histamine

-

L-Glutamate

-

ATP (Adenosine triphosphate)

-

Magnesium chloride (MgCl2)

-

Dithiothreitol (DTT)

-

Tris-HCl buffer (pH 7.4)

-

Dowex 50W-X8 (H+ form) chromatography columns

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: In a final volume of 100 µL, combine the following in Tris-HCl buffer: tissue homogenate, 10 mM L-glutamate, 5 mM ATP, 10 mM MgCl2, 2 mM DTT, and [3H]histamine.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding 1 mL of ice-cold water.

-

Separation of Product: Apply the diluted reaction mixture to a Dowex 50W-X8 column.

-

Elution of Unreacted Histamine: Wash the column with 10 mL of 1 M HCl to elute unreacted [3H]histamine.

-

Elution of γ-Glu-[3H]His: Elute the product, γ-Glu-[3H]His, with 5 mL of 4 M HCl.

-

Quantification: Add the eluate containing γ-Glu-[3H]His to scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculation of Activity: Express enzyme activity as picomoles of γ-Glu-His formed per minute per milligram of protein.

Isolation and Characterization of γ-Glutamyl-Histamine

This protocol outlines a general approach for the isolation and identification of γ-Glu-His from biological tissues, based on techniques used for similar biogenic amines and peptides.

Materials:

-

Biological tissue (e.g., brain, ganglia)

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column

-

Fluorescence or Mass Spectrometry (MS) detector

-

Derivatizing agent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl)) for fluorescence detection[3][4][5]

-

γ-Glu-His standard (can be synthesized enzymatically or chemically)[6]

Procedure:

-

Tissue Homogenization: Homogenize the tissue sample in ice-cold PCA or TCA to precipitate proteins and extract small molecules.

-

Centrifugation: Centrifuge the homogenate at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing γ-Glu-His and other small molecules.

-

Neutralization (if using PCA): Neutralize the supernatant with potassium hydroxide (KOH) and centrifuge to remove the potassium perchlorate precipitate.

-

Chromatographic Separation:

-

Inject the prepared sample onto a C18 HPLC column.

-

Use a suitable mobile phase gradient (e.g., acetonitrile and water with a buffer) to separate γ-Glu-His from other components.

-

-

Detection and Identification:

-

Fluorescence Detection: If using a fluorescence detector, perform pre- or post-column derivatization with an agent like OPA or FMOC-Cl to render γ-Glu-His fluorescent.[3][4][5] Identify the γ-Glu-His peak by comparing its retention time with that of a known standard.

-

Mass Spectrometry Detection: An MS detector provides a more specific identification based on the mass-to-charge ratio of γ-Glu-His.

-

-

Quantification: Quantify the amount of γ-Glu-His by comparing the peak area of the sample to a standard curve generated with known concentrations of the γ-Glu-His standard.

Signaling Pathways and Biological Function

The precise signaling pathways and physiological role of γ-Glu-His are not yet fully elucidated. However, based on its constituent molecules, its function is likely related to the modulation of histaminergic and/or glutamatergic systems. In invertebrates like Aplysia, the formation of γ-Glu-His is considered a primary mechanism for the inactivation of neuronally released histamine.[2] In vertebrates, where histamine is primarily metabolized through methylation and oxidation, the role of γ-Glu-His is less clear but its presence in the rat brain suggests a potential, albeit perhaps minor, metabolic or signaling function.[1][7][8]

Below are diagrams illustrating the synthesis of γ-Glu-His and the general signaling pathways of its parent molecules, histamine and glutamate.

Caption: Enzymatic synthesis of this compound.

Caption: General histamine signaling pathways.

Caption: General ionotropic glutamate signaling.

References

- 1. Effect of H1 and H2 receptor antagonists on the serum activity of gamma-glutamyltransferase during liver regeneration after partial hepatectomy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An in vitro characterization of gamma-glutamylhistamine synthetase: a novel enzyme catalyzing histamine metabolism in the central nervous system of the marine mollusk, Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nfrdi.da.gov.ph [nfrdi.da.gov.ph]

- 4. researchgate.net [researchgate.net]

- 5. akademisains.gov.my [akademisains.gov.my]

- 6. Enzymatic synthesis of γ-glutamyl-l-histidine by γ-glutamyltranspeptidase from Escherichia coli K-12 [periodicos.capes.gov.br]

- 7. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Histamine H1-receptor-mediated modulation of NMDA receptors signaling responses - PubMed [pubmed.ncbi.nlm.nih.gov]

enzymatic synthesis of gamma-Glu-His via gamma-glutamyltranspeptidase

An In-depth Technical Guide to the Enzymatic Synthesis of γ-L-Glutamyl-L-Histidine via γ-Glutamyltranspeptidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-L-Glutamyl-L-histidine (γ-Glu-His) is a dipeptide of significant interest due to its potential physiological activities. Traditional chemical synthesis of such γ-glutamyl peptides is often complex, requiring multiple protection and deprotection steps. Enzymatic synthesis using γ-glutamyltranspeptidase (GGT) offers a highly specific and efficient alternative. This guide details the principles, experimental protocols, and optimization strategies for the synthesis of γ-Glu-His catalyzed by GGT. It provides researchers with the necessary information to produce and analyze this dipeptide for applications in pharmacology and drug development.

Introduction to γ-Glutamyltranspeptidase (GGT)

γ-Glutamyltranspeptidase (GGT; EC 2.3.2.2) is a membrane-bound enzyme that plays a crucial role in glutathione metabolism.[1][2][3] It catalyzes the cleavage of the γ-glutamyl bond in glutathione and other γ-glutamyl compounds and transfers the released γ-glutamyl moiety to an acceptor, which can be an amino acid, a short peptide, or water.[4][5] The versatility of GGT makes it a valuable biocatalyst for the synthesis of various γ-glutamyl peptides.[6]

The enzymatic reaction can proceed via two competing pathways:

-

Transpeptidation : The transfer of the γ-glutamyl group to an amino acid or peptide acceptor. This is the desired pathway for synthesizing new γ-glutamyl compounds like γ-Glu-His.

-

Hydrolysis : The transfer of the γ-glutamyl group to water, resulting in the formation of glutamate.[2][3]

Reaction conditions, particularly pH, can be modulated to favor transpeptidation over hydrolysis, with alkaline conditions (pH 9-10) generally promoting the synthesis of the target dipeptide.[7][8]

Enzymatic Reaction Mechanism

The synthesis of γ-Glu-His by GGT follows a two-step, modified ping-pong mechanism.[1][9]

-

Acylation (Formation of γ-Glutamyl-Enzyme Intermediate) : The γ-glutamyl donor (e.g., L-Glutamine or Glutathione) binds to the active site of GGT. The γ-glutamyl group is covalently transferred to a key amino acid residue in the enzyme's active site (typically a threonine residue), forming a γ-glutamyl-enzyme intermediate and releasing the donor's leaving group.[7]

-

Deacylation (Transpeptidation) : The acceptor amino acid, L-histidine, binds to the acceptor site on the enzyme. The γ-glutamyl group is then transferred from the enzyme to the amino group of L-histidine, forming the γ-Glu-His dipeptide and regenerating the free enzyme.[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of γ-Glu-His.

Materials and Reagents

-

Enzyme : γ-Glutamyltranspeptidase (e.g., from E. coli or Bacillus altitudinis).[6][10]

-

γ-Glutamyl Donor : L-Glutamine (L-Gln) or Glutathione (GSH).

-

Acceptor : L-Histidine (L-His).

-

Buffers : Tris-HCl, Sodium Phosphate buffer.

-

Purification Resins : Anion exchange resin (e.g., Dowex 1x8).[10]

-

Analytical Reagents : TLC plates (silica gel), HPLC-grade solvents (e.g., acetonitrile, water), derivatization agents if required.

General Experimental Workflow

The overall process involves setting up the enzymatic reaction, monitoring its progress, terminating the reaction, and then purifying and analyzing the final product.

Enzymatic Synthesis Protocol

This protocol is based on optimized conditions reported for γ-Glu-His and similar dipeptide syntheses.[7][8]

-

Reaction Mixture Preparation :

-

Prepare a 100 mM Tris-HCl buffer and adjust the pH to 9.7.

-

Dissolve the γ-glutamyl donor (L-Glutamine) and the acceptor (L-Histidine) in the buffer to a final concentration of 300 mM each (1:1 molar ratio).

-

-

Enzyme Addition :

-

Add γ-glutamyltranspeptidase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-0.5 U/mL.[8]

-

-

Incubation :

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

The reaction time can range from 3 to 24 hours. Monitor the reaction's progress periodically by taking small aliquots for analysis.[8]

-

-

Reaction Termination :

-

Once the reaction has reached equilibrium or the desired yield, terminate it by heating the mixture to 100°C for 10 minutes to denature and precipitate the enzyme.

-

Purification Protocol

This protocol is adapted from methods used for similar γ-glutamyl peptides.[10]

-

Enzyme Removal : Centrifuge the heat-terminated reaction mixture at 10,000 x g for 15 minutes to pellet the precipitated enzyme. Collect the supernatant.

-

Ion-Exchange Chromatography :

-

Equilibrate an anion exchange column (e.g., Dowex 1x8, formate form) with deionized water.

-

Load the supernatant onto the column.

-

Wash the column with deionized water to remove unreacted L-histidine and other cationic/neutral components.

-

Elute the bound γ-Glu-His and unreacted L-glutamine using a linear gradient of formic acid (e.g., 0 to 2 M).

-

-

Fraction Analysis : Collect fractions and analyze them using TLC or HPLC to identify those containing pure γ-Glu-His.

-

Final Step : Pool the pure fractions and lyophilize to obtain the final product as a powder.

Analysis and Characterization

-

Thin-Layer Chromatography (TLC) : Spot samples on a silica TLC plate and develop using a solvent system like 1-propanol:ammonium hydroxide (6:4, v/v).[11] Visualize spots with ninhydrin spray.

-

High-Performance Liquid Chromatography (HPLC) : Use a reverse-phase C18 column. The mobile phase can consist of a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. Detection is typically done at 210-220 nm.

-

Mass Spectrometry (MS) and NMR Spectroscopy : Confirm the identity and structure of the purified product by determining its molecular weight (MS) and proton/carbon chemical shifts (NMR).[10]

Optimization of Synthesis

The yield of γ-Glu-His is highly dependent on several reaction parameters. The data below summarizes optimal conditions found in the literature for γ-Glu-His and provides comparative data from the synthesis of a similar peptide, γ-Glu-Trp, to illustrate the effects of varying conditions.

Table 1: Summary of Reaction Conditions for Enzymatic Synthesis of γ-Glutamyl Peptides

| Parameter | Optimal Value for γ-Glu-His | Effect on Yield (Observed in γ-Glu-Trp Synthesis[8]) |

| pH | 9.7[7] | Yield increases significantly from pH 6 to 10, with pH 10 being optimal. |

| Temperature | 37°C | Yield increases with temperature up to 37°C, then decreases at higher temperatures. |

| Substrate Conc. | 300 mM[7] | Yield increases with substrate concentration up to 0.1 M, then may decrease at higher concentrations. |

| Donor:Acceptor Ratio | 1:1[7] | A higher ratio of acceptor to donor (e.g., 1:3) can significantly increase product yield. |

| Reaction Time | ~3-5 hours | Reaction typically reaches equilibrium after 3 hours; longer times do not increase yield. |

| Enzyme Load | Empirically determined | Yield increases with enzyme concentration up to a saturation point (e.g., 0.1% m/v). |

| Achieved Yield | 48%[7] | N/A |

Conclusion

The enzymatic synthesis of γ-Glu-His using γ-glutamyltranspeptidase provides a direct and efficient route to this valuable dipeptide, avoiding the complexities of traditional organic synthesis. By carefully optimizing key parameters such as pH, temperature, and substrate ratios, researchers can achieve significant yields. The protocols and data presented in this guide serve as a comprehensive resource for the production, purification, and analysis of γ-Glu-His, facilitating further research into its biological functions and potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Statistical optimization of culture conditions of mesophillic gamma-glutamyl transpeptidase from Bacillus altitudinis IHB B1644 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gamma-Glu-His | 37460-15-4 | Benchchem [benchchem.com]

- 8. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of Enzymatic Synthesis of γ-Glutamylcarnosine and Its Effects on Taste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purified γ-Glutamyl Transpeptidases from Tomato Exhibit High Affinity for Glutathione and Glutathione S-Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of γ-Glutamyl-Histidine in Glutathione Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of the dipeptide γ-glutamyl-histidine (γ-Glu-His) in the intricate network of glutathione (GSH) metabolism. While often considered a minor player, emerging evidence points to γ-Glu-His as a significant modulator of the γ-glutamyl cycle and a signaling molecule in its own right. This document details the biosynthesis, degradation, and potential regulatory functions of γ-Glu-His, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways. A key focus is its interaction with γ-glutamyltransferase (GGT) and its newly identified role as an allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR), opening new avenues for therapeutic intervention.

Introduction

Glutathione (γ-L-glutamyl-L-cysteinylglycine; GSH) is the most abundant intracellular thiol, playing a critical role in antioxidant defense, detoxification, and cellular signaling.[1] Its metabolism is tightly regulated through the γ-glutamyl cycle. Within this cycle, a family of γ-glutamyl peptides exists, formed through the action of γ-glutamyltransferase (GGT). Among these, γ-glutamyl-histidine (γ-Glu-His) has garnered increasing interest. This dipeptide, composed of glutamate and histidine linked by a γ-glutamyl bond, is not merely a byproduct of GSH breakdown but an active participant in cellular physiology.[2] This guide elucidates the multifaceted role of γ-Glu-His in glutathione metabolism and cellular signaling.

Biosynthesis and Degradation of γ-Glu-His

The metabolism of γ-Glu-His is intrinsically linked to the activity of γ-glutamyltransferase (GGT), a cell-surface enzyme that plays a central role in the catabolism of extracellular GSH.[3]

2.1. Biosynthesis via Transpeptidation:

The primary route of γ-Glu-His synthesis is through the transpeptidation reaction catalyzed by GGT. In this reaction, the γ-glutamyl moiety of a donor molecule, most commonly extracellular GSH, is transferred to an acceptor amino acid, in this case, L-histidine.[2]

-

Reaction: GSH + L-Histidine --(GGT)--> γ-Glu-His + Cys-Gly

2.2. Degradation via Hydrolysis:

γ-Glu-His can also be degraded by GGT through hydrolysis, where water acts as the acceptor for the γ-glutamyl group, releasing glutamate and histidine.[2]

-

Reaction: γ-Glu-His + H₂O --(GGT)--> Glutamate + L-Histidine

The balance between these two reactions is influenced by the relative concentrations of acceptor amino acids and water in the vicinity of GGT.

Quantitative Data on Enzyme Kinetics and Metabolite Concentrations

Understanding the quantitative aspects of γ-Glu-His metabolism is crucial for evaluating its physiological significance. While specific kinetic parameters for γ-Glu-His with GGT are not extensively documented, data from related substrates provide a valuable comparative framework.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Notes |

| γ-Glutamyltransferase (GGT) | Glutathione (GSH) | 10.60 ± 0.07 | Not specified | Determined using a glutamate release assay with human GGT1. This Km is within the physiological range of serum GSH (5-20 µM).[4] |

| γ-Glutamyltransferase (GGT) | Oxidized Glutathione (GSSG) | 8.80 ± 0.05 | Not specified | Determined using a glutamate release assay with human GGT1.[4] |

| γ-Glutamyltransferase (GGT) | S-Nitrosoglutathione (GSNO) | 398 ± 31 | 165 ± 16 µM/min | Determined spectrophotometrically. The Vmax is expressed per unit of enzyme activity (525 mU/mL), not per mg of protein.[5] |

| γ-Glutamyltransferase (GGT) | γ-Glutamyl-p-nitroanilide | 1870 | Not specified | For hog kidney GGT.[6] |

| Glutathione Reductase | Oxidized Glutathione (GSSG) | 55 - 65 | Not specified | For human erythrocyte enzyme.[7] |

| Glutathione Peroxidase | Glutathione (GSH) | 1000 - 5000 | Not specified | The Km for GSH can vary depending on the specific isozyme and the peroxide substrate used. |

Table 1: Kinetic Parameters of Enzymes in Glutathione Metabolism

| Metabolite | Location | Concentration Range | Notes |

| γ-Glu-His | Extracellular (Rat Striatum, Ischemic) | Increased 24- to 67-fold from baseline | Demonstrates the potential for significant accumulation under pathological conditions. Basal concentrations were not specified.[8] |

| γ-Glu-His | Intracellular (Rat Striatum, Anoxic) | Increased 17- to 20-fold from baseline | Indicates intracellular accumulation under anoxic conditions. Basal concentrations were not specified.[8] |

| Glutathione (GSH) | Intracellular | 1 - 10 mM | Varies by cell type, with the highest concentrations in the liver.[9] |

| Histidine | Brain Tissue | Varies by region, generally in the low µM range | Can be influenced by dietary intake and metabolic state.[10] |

Table 2: Physiological Concentrations of γ-Glu-His and Related Metabolites

Role in Glutathione Homeostasis

The involvement of γ-Glu-His in the γ-glutamyl cycle positions it as a modulator of GSH homeostasis.

-

Precursor Supply: The degradation of extracellular γ-Glu-His by GGT releases glutamate and histidine. While histidine is not a direct precursor for GSH synthesis, the liberated glutamate can be transported into the cell and utilized for the de novo synthesis of GSH.

-

Cysteine Availability: GGT-mediated breakdown of extracellular GSH is a key mechanism for salvaging cysteine, the rate-limiting amino acid for intracellular GSH synthesis.[2] The formation of γ-Glu-His from GSH competes with the direct hydrolysis of GSH, which also releases cysteine (as part of cysteinyl-glycine). The relative rates of these reactions can therefore influence the availability of cysteine for GSH replenishment.

Signaling Role of γ-Glu-His: Allosteric Modulation of the Calcium-Sensing Receptor

Recent groundbreaking research has identified a novel signaling function for γ-glutamyl peptides, including those structurally similar to γ-Glu-His. These peptides act as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a class C G-protein coupled receptor (GPCR).[2][11]

The CaSR is a crucial regulator of systemic calcium homeostasis and is involved in a variety of cellular processes.[5] As allosteric modulators, γ-glutamyl peptides bind to a site on the receptor distinct from the primary agonist (extracellular Ca²⁺) binding site. This binding enhances the receptor's sensitivity to Ca²⁺, leading to the activation of downstream signaling pathways.[4]

The activation of the CaSR by γ-Glu-His and related peptides can trigger several intracellular signaling cascades:

-

Gq/11 Pathway: Activation of the Gαq subunit leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).

-

Gi/o Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

This newfound signaling role for γ-Glu-His opens up exciting possibilities for its involvement in a wide range of physiological and pathological processes, including neurotransmission, hormone secretion, and cellular proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of γ-Glu-His and its role in glutathione metabolism.

6.1. Quantification of γ-Glu-His by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the preparation of cell lysates and subsequent analysis by HPLC.

-

Sample Preparation (Cell Lysates):

-

Culture cells to the desired density in a 10 cm plate.

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

-

Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

-

Add 200 µL of cold 0.1 M perchloric acid to the cell pellet and vortex thoroughly.[2]

-

Incubate on ice for 10 minutes to allow for protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the deproteinized cellular metabolites.[2]

-

The pH of the supernatant can be adjusted to ~7.0 with a potassium carbonate solution if required for the specific HPLC method.

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

-

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is commonly used for the separation of small peptides and amino acids.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

-

Detection: Pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde) followed by fluorescence detection provides high sensitivity. Alternatively, UV detection can be used, although it is generally less sensitive.[12]

-

Standard Curve: A standard curve should be generated using known concentrations of γ-Glu-His to enable accurate quantification.

-

6.2. γ-Glutamyltransferase (GGT) Activity Assay

This spectrophotometric assay measures the activity of GGT using the chromogenic substrate L-γ-glutamyl-p-nitroanilide (γ-GPNA).

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate Solution: 20 mM L-γ-glutamyl-p-nitroanilide in 1 N HCl.

-

Acceptor Solution: 100 mM Glycylglycine in Assay Buffer.

-

Sample: Cell lysate or purified GGT enzyme.

-

-

Procedure:

-

Prepare a reaction mixture containing Assay Buffer and Acceptor Solution.

-

Add the sample containing GGT activity to the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the Substrate Solution.

-

Measure the increase in absorbance at 405 nm over time. The product, p-nitroaniline, has a high molar absorptivity at this wavelength.

-

The rate of change in absorbance is directly proportional to the GGT activity.

-

To investigate the interaction of γ-Glu-His with GGT, γ-Glu-His can be included in the reaction mixture as a potential substrate or inhibitor, and its effect on the rate of p-nitroaniline formation can be monitored.

-

6.3. Glutathione Reductase (GR) Activity Assay

This assay measures the activity of GR by monitoring the NADPH-dependent reduction of oxidized glutathione (GSSG).

-

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA.

-

NADPH Solution: 2 mM NADPH in Assay Buffer.

-

GSSG Solution: 20 mM GSSG in Assay Buffer.

-

Sample: Cell lysate or purified GR enzyme.

-

-

Procedure:

-

In a cuvette, combine Assay Buffer, NADPH Solution, and the sample containing GR activity.

-

Initiate the reaction by adding the GSSG Solution.

-

Immediately monitor the decrease in absorbance at 340 nm. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at this wavelength.

-

The rate of decrease in absorbance is directly proportional to the GR activity.

-

To assess the effect of γ-Glu-His on GR activity, the dipeptide can be pre-incubated with the enzyme before the addition of GSSG, and any change in the reaction rate can be recorded.

-

6.4. Glutathione Peroxidase (GPX) Activity Assay

This coupled enzyme assay measures GPX activity by monitoring the regeneration of GSH by glutathione reductase.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA.

-

Glutathione Reductase Solution: 10 U/mL in Assay Buffer.

-

GSH Solution: 50 mM GSH in Assay Buffer.

-

NADPH Solution: 4 mM NADPH in Assay Buffer.

-

Peroxide Substrate: 2.5 mM tert-butyl hydroperoxide or cumene hydroperoxide in water.

-

Sample: Cell lysate or purified GPX enzyme.

-

-

Procedure:

-

In a cuvette, combine Assay Buffer, Glutathione Reductase Solution, GSH Solution, NADPH Solution, and the sample containing GPX activity.

-

Incubate for 5 minutes at room temperature to allow for the reduction of any existing GSSG.

-

Initiate the reaction by adding the Peroxide Substrate.

-

Immediately monitor the decrease in absorbance at 340 nm. The oxidation of NADPH by glutathione reductase to regenerate GSH is proportional to the GPX activity.

-

To investigate if γ-Glu-His can act as a substrate for GPX, it can be substituted for GSH in the reaction mixture.

-

Mandatory Visualizations

7.1. Signaling Pathways

Caption: γ-Glu-His as an allosteric modulator of the Calcium-Sensing Receptor (CaSR) signaling pathway.

7.2. Experimental Workflows

Caption: Workflow for sample preparation from cultured cells for HPLC analysis of γ-Glu-His.

7.3. Logical Relationships

Caption: Dual catalytic functions of γ-glutamyltransferase (GGT) in the metabolism of γ-Glu-His.

Conclusion

γ-Glutamyl-histidine is emerging from the shadow of its well-known tripeptide relative, glutathione, as a dipeptide with significant biological roles. Its intimate connection with the γ-glutamyl cycle, mediated by the dual functions of GGT, underscores its importance in maintaining cellular glutathione homeostasis. Furthermore, the discovery of its function as an allosteric modulator of the Calcium-Sensing Receptor unveils a previously unrecognized signaling capacity. This technical guide provides a comprehensive overview of the current knowledge on γ-Glu-His, offering researchers and drug development professionals a solid foundation for further investigation. The provided experimental protocols and pathway diagrams serve as practical tools to facilitate future studies aimed at unraveling the full therapeutic potential of this intriguing dipeptide. Further research into the specific kinetics of γ-Glu-His with GGT and its precise physiological concentrations will be crucial in fully elucidating its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. cores.emory.edu [cores.emory.edu]

- 3. researchgate.net [researchgate.net]

- 4. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into the activation of human calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Increased intra- and extracellular concentrations of gamma-glutamylglutamate and related dipeptides in the ischemic rat striatum: involvement of glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Concentration of histamine in different parts of the brain and hypophysis of rabbit: Effect of treatment with histidine, certain other amino acids and histamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-gamma-Glutamyl-L-histidine: Chemical Structure, Stereochemistry, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-gamma-glutamyl-L-histidine is a naturally occurring dipeptide comprised of L-glutamic acid and L-histidine. A key feature of this molecule is the unconventional peptide bond formed between the gamma-carboxyl group of the glutamic acid residue and the alpha-amino group of the histidine residue. This dipeptide is a significant intermediate in the gamma-glutamyl cycle, a crucial pathway for glutathione metabolism and amino acid transport across cell membranes. Understanding the precise chemical structure, stereochemistry, and biological context of L-gamma-glutamyl-L-histidine is vital for research in areas such as enzymology, drug delivery, and the study of metabolic pathways. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and its role in cellular signaling.

Chemical Structure and Stereochemistry

L-gamma-glutamyl-L-histidine possesses two chiral centers, one at the alpha-carbon of each constituent amino acid. In the biologically active form, both amino acids are in the L-configuration. The defining structural characteristic is the gamma-linkage, which distinguishes it from the more common alpha-peptide bonds found in proteins.

Caption: Chemical structure of L-gamma-glutamyl-L-histidine.

Physicochemical Properties

Quantitative data for L-gamma-glutamyl-L-histidine is limited. The following table summarizes predicted properties for the dipeptide and experimental data for its constituent amino acids.

| Property | L-gamma-Glutamyl-L-histidine (Predicted) | L-Glutamic Acid (Experimental) | L-Histidine (Experimental) |

| Molecular Formula | C₁₁H₁₆N₄O₅ | C₅H₉NO₄ | C₆H₉N₃O₂ |

| Molecular Weight | 284.27 g/mol | 147.13 g/mol | 155.15 g/mol |

| Water Solubility | 6.37 g/L[1] | 8.6 g/L (25 °C) | 41.9 g/L (25 °C) |

| pKa (Strongest Acidic) | 1.67[1] | 2.19 (α-COOH)[2] | 1.82 (α-COOH)[2] |

| pKa (Strongest Basic) | 9.31[1] | 9.67 (α-NH₃⁺)[2] | 9.17 (α-NH₃⁺)[2] |

| pKa (Side Chain) | - | 4.25 (γ-COOH)[2] | 6.00 (Imidazole)[2] |

| Specific Optical Rotation | Not available | +12.0° (c=2, H₂O) | -38.5° (c=1, H₂O) |

Experimental Protocols

Enzymatic Synthesis

This protocol is adapted from the enzymatic synthesis of γ-glutamyl-L-histidine using γ-glutamyltranspeptidase (GGT) from Escherichia coli.[3][4]

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing 300 mmol/L L-histidine and 300 mmol/L L-glutamine in a suitable buffer.

-

Adjust the pH of the reaction mixture to 9.7 with 2 N NaOH.

-

-

Enzymatic Reaction:

-

Add γ-glutamyltranspeptidase (GGT) to the reaction mixture to a final concentration of 200 µU/mL.

-

Incubate the reaction mixture at 37°C for 24 hours.

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by techniques such as HPLC or an amino acid analyzer to quantify the formation of L-gamma-glutamyl-L-histidine.

-

Purification

The synthesized L-gamma-glutamyl-L-histidine can be purified using anion-exchange chromatography.[3]

-

Column Preparation:

-

Pack a column with Dowex 1 x 8 resin (CH₃COO⁻ form).

-

Equilibrate the column with 0.5 N acetic acid.

-

Wash the column with distilled water.

-

-

Sample Loading and Elution:

-

Load the reaction mixture onto the equilibrated column.

-

Wash the column with distilled water to remove unbound substrates.

-

Elute L-gamma-glutamyl-L-histidine with a gradient of 0.05 N acetic acid.

-

-

Fraction Collection and Analysis:

-

Collect fractions and analyze them for the presence of the desired dipeptide using a suitable method (e.g., TLC, HPLC).

-

Pool the fractions containing pure L-gamma-glutamyl-L-histidine and lyophilize to obtain the final product.

-

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified dipeptide in a suitable deuterated solvent, such as D₂O.

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Chemical Shifts:

-

Signals corresponding to the protons of the glutamyl and histidyl residues are expected.

-

The α-protons of both residues will appear as multiplets.

-

The protons of the imidazole ring of histidine will appear in the aromatic region.

-

The methylene protons of the glutamic acid side chain will appear as distinct multiplets.

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum.

-

Expected Chemical Shifts:

-

Signals for the carbonyl carbons of the peptide bond and the carboxyl groups are expected in the downfield region.

-

Signals for the α-carbons and the carbons of the amino acid side chains will be observed.

-

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the purified dipeptide in a solvent suitable for electrospray ionization (ESI), such as a mixture of water, acetonitrile, and a small amount of formic acid.

-

ESI-MS Analysis:

-

Infuse the sample into an ESI mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the [M+H]⁺ ion for collision-induced dissociation (CID).

-

Expected Fragmentation Pattern:

-

A characteristic fragmentation of γ-glutamyl peptides is the loss of ammonia (NH₃).

-

Other expected fragments include those resulting from the cleavage of the peptide bond, leading to b- and y-type ions.

-

Fragmentation of the histidine side chain may also be observed.

-

-

Biological Context and Signaling Pathways

L-gamma-glutamyl-L-histidine is an integral component of the gamma-glutamyl cycle . This cycle is a key metabolic pathway responsible for the synthesis and degradation of glutathione, as well as the transport of amino acids into cells.[5]

Caption: The Gamma-Glutamyl Cycle.

In this pathway, γ-glutamyl transpeptidase (GGT), a membrane-bound enzyme, catalyzes the transfer of the γ-glutamyl moiety from extracellular glutathione to an acceptor amino acid, such as L-histidine, forming L-gamma-glutamyl-L-histidine. This dipeptide is then transported into the cell where it can be hydrolyzed to release glutamate and the original amino acid. This cycle effectively facilitates the uptake of amino acids and contributes to maintaining the intracellular pool of glutathione, a critical antioxidant.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000177) [hmdb.ca]

- 2. research.cbc.osu.edu [research.cbc.osu.edu]

- 3. Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Frontiers | Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell? [frontiersin.org]

The Biosynthesis of γ-Glutamyl-Histamine in Marine Mollusks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the nervous system of certain marine mollusks, particularly the well-studied opisthobranch Aplysia californica, histamine's biological activity is terminated not by the typical pathways seen in vertebrates (such as methylation or oxidation), but by a unique enzymatic conjugation with L-glutamate. This process forms γ-glutamyl-histamine (γ-Glu-His), a stable and biologically inactive dipeptide. The enzyme responsible for this novel metabolic route is γ-glutamylhistamine synthetase (γ-GHA synthetase)[1]. This technical guide provides a comprehensive overview of the biosynthesis of γ-Glu-His, including its core pathway, quantitative enzymatic data, and detailed experimental protocols for its investigation.

Core Biosynthetic Pathway

The biosynthesis of γ-Glu-His is a single-step, ATP-dependent enzymatic reaction catalyzed by γ-GHA synthetase. The enzyme facilitates the formation of a peptide bond between the γ-carboxyl group of L-glutamate and the amino group of histamine[1]. This reaction effectively inactivates histamine, a key neurotransmitter in the molluscan nervous system.

The highest concentrations of γ-GHA synthetase activity are found in the ganglia, nerve trunks, and the capsule surrounding the ganglia of Aplysia californica, underscoring its importance in neural tissue. In contrast, muscle, heart, and hemolymph exhibit less than 10% of the enzymatic activity found in the ganglia[1].

The enzyme is soluble and demonstrates a high degree of substrate specificity. Of various glutamate analogs and γ-glutamyl compounds tested, only L-glutamate is effectively utilized as a substrate. Similarly, the enzyme has a higher affinity for histamine over other imidazole analogs[1].

Quantitative Data

The following table summarizes the key quantitative parameters of γ-glutamylhistamine synthetase activity as determined in in vitro studies using nervous tissue from Aplysia californica[1].

| Parameter | Value | Substrate |

| Apparent Km | 653 µM | Histamine |

| Apparent Km | 10.6 mM | L-Glutamate |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of γ-glutamylhistamine synthetase. These protocols are based on the seminal work in the field and established biochemical techniques.

Preparation of Enzyme Extract

This protocol describes the preparation of a crude soluble enzyme extract from the circumesophageal ganglia of Aplysia californica.

Materials:

-

Circumesophageal ganglia from Aplysia californica

-

Homogenization buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM dithiothreitol (DTT)

-

Ice-cold centrifuge tubes

-

Glass-Teflon homogenizer

-

Refrigerated high-speed centrifuge

Procedure:

-

Dissect the circumesophageal ganglia from Aplysia californica and immediately place them in ice-cold homogenization buffer.

-

Homogenize the tissue in 10 volumes of homogenization buffer using a glass-Teflon homogenizer. Perform homogenization on ice.

-

Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.

-

Carefully collect the supernatant, which contains the soluble γ-GHA synthetase. This supernatant serves as the crude enzyme preparation for subsequent assays.

γ-Glutamylhistamine Synthetase Assay

This radioenzymatic assay measures the activity of γ-GHA synthetase by quantifying the formation of radiolabeled γ-Glu-His from radiolabeled histamine.

Materials:

-

Crude enzyme preparation

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

[³H]Histamine (specific activity ~10-30 Ci/mmol)

-

L-Glutamate solution (1 M)

-

ATP solution (100 mM)

-

Magnesium chloride (MgCl₂) solution (100 mM)

-

Dithiothreitol (DTT) solution (100 mM)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 100 µL reaction mixture contains:

-

50 µL Crude enzyme preparation

-

10 µL Assay buffer

-

10 µL [³H]Histamine (final concentration ~100 µM)

-

10 µL L-Glutamate (final concentration ~10 mM)

-

5 µL ATP (final concentration ~5 mM)

-

5 µL MgCl₂ (final concentration ~5 mM)

-

10 µL DTT (final concentration ~10 mM)

-

-

Initiate the reaction by adding the enzyme preparation and incubate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding 100 µL of ice-cold 10% TCA.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.

-

Separate the product, [³H]γ-Glu-His, from the unreacted [³H]histamine using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radiochemical detection.

-

Quantify the amount of [³H]γ-Glu-His formed by liquid scintillation counting of the corresponding fractions.

-

Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of protein.

Mandatory Visualizations

Biosynthesis Pathway of γ-Glutamyl-Histamine

Caption: Biosynthesis of γ-Glu-His in marine mollusks.

Experimental Workflow for γ-GHA Synthetase Assay

Caption: Workflow for γ-GHA synthetase activity assay.

Conclusion

The biosynthesis of γ-glutamyl-histamine represents a significant and unique pathway for histamine metabolism in the nervous system of Aplysia californica and likely other marine mollusks. The characterization of γ-glutamylhistamine synthetase provides a foundation for understanding the regulation of histaminergic signaling in these organisms. The detailed protocols and data presented in this guide are intended to facilitate further research into this fascinating area of invertebrate neurochemistry, with potential applications in comparative neurobiology and the development of novel pharmacological tools.

References

The Potential of gamma-Glutamyl-Histidine as a Biomarker in Liver Conditions: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

gamma-Glutamyl-Histidine (γ-Glu-His) is a dipeptide with emerging interest in the context of liver health. While current research is in its nascent stages, preclinical evidence suggests a potential hepatoprotective role, positioning it as a candidate for further investigation as a biomarker in various liver pathologies. This document provides a comprehensive overview of the existing, albeit limited, data on γ-Glu-His, its metabolic context, and hypothetical signaling pathways. It also outlines experimental methodologies for its quantification and proposes a roadmap for future research. It is critical to note that, at present, there is a significant lack of quantitative data on γ-Glu-His levels in human liver diseases, and the information presented herein is based on related compounds and preclinical studies.

Introduction: The Unexplored Potential of a Glutathione-Related Dipeptide

The landscape of liver disease biomarkers is continually evolving, with a pressing need for more specific and sensitive indicators of disease stage and progression. While the enzyme gamma-glutamyl transferase (GGT) is a well-established, albeit non-specific, marker of liver injury and oxidative stress, the diagnostic potential of smaller molecules involved in the gamma-glutamyl cycle, such as γ-Glu-His, remains largely unexplored.[1][2][3][4][5]

γ-Glu-His is formed through the activity of GGT, which transfers the gamma-glutamyl moiety from glutathione (GSH) to an acceptor amino acid, in this case, histidine. Given the central role of GSH in hepatic antioxidant defense and the involvement of histamine in inflammatory and fibrotic processes, γ-Glu-His is uniquely positioned at the intersection of these critical pathways.

Preclinical Evidence for a Hepatoprotective Role

To date, the most direct evidence for the involvement of γ-Glu-His in liver health comes from a preclinical study. In a rat model of carbon tetrachloride-induced liver damage, administration of γ-Glu-His demonstrated significant hepatoprotective effects. The key findings from this study were the normalization of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating a reduction in hepatocellular injury. While this study provides a strong rationale for further investigation, it is essential to translate these findings to human liver diseases.

Quantitative Data: A Critical Gap in Current Knowledge

A thorough review of the existing scientific literature reveals a significant gap in quantitative data regarding the levels of γ-Glu-His in patients with various liver conditions such as non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), and viral hepatitis. The majority of clinical studies have focused on the enzymatic activity of GGT.

For context, the table below summarizes typical findings for GGT levels in different liver diseases. It is crucial to reiterate that this data pertains to the enzyme GGT and not the dipeptide γ-Glu-His.

| Liver Condition | Typical Serum GGT Levels (IU/L) | Reference Range (Female) (IU/L) | Reference Range (Male) (IU/L) |

| Healthy Control | < 30 | 5-27 | 8-38 |

| NAFLD/NASH | Moderately Elevated (e.g., 50-150) | 5-27 | 8-38 |

| Alcoholic Liver Disease | Markedly Elevated (e.g., >300) | 5-27 | 8-38 |

| Cholestatic Liver Disease | Significantly Elevated (e.g., >300) | 5-27 | 8-38 |

| Viral Hepatitis (Chronic) | Mild to Moderately Elevated | 5-27 | 8-38 |

Note: Reference ranges can vary between laboratories. The data presented are illustrative.

The absence of quantitative data for γ-Glu-His prevents the establishment of reference ranges and the determination of its sensitivity and specificity as a biomarker for liver disease.

Experimental Protocols for Quantification

General Protocol for γ-Glu-His Quantification by LC-MS/MS

-

Sample Preparation:

-

Plasma/Serum: Protein precipitation is performed by adding a threefold volume of ice-cold acetonitrile or methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of γ-Glu-His).

-

Tissue Homogenate: Liver tissue is homogenized in a suitable buffer, followed by protein precipitation as described above.

-

The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

The supernatant is collected and can be either directly injected or evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase for enrichment.

-

-

Chromatographic Separation:

-

A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for the separation of polar compounds like dipeptides.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

A gradient elution is employed, starting with a high percentage of organic phase (e.g., 95% B) and gradually increasing the aqueous phase to elute the analyte.

-

Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.

-

-

Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

-

The instrument is set to multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for γ-Glu-His and its internal standard need to be determined by infusing the pure compounds.

-

Hypothetical Precursor Ion [M+H]+ for γ-Glu-His: m/z 285.1

-

Hypothetical Product Ions: To be determined experimentally, but would likely involve fragmentation of the peptide bond or loss of small neutral molecules.

-

-

Optimization of MS parameters such as declustering potential, collision energy, and cell exit potential is crucial for maximizing signal intensity.

-

-

Quantification:

-

A calibration curve is constructed by analyzing a series of standards of known concentrations of γ-Glu-His.

-

The concentration of γ-Glu-His in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Mechanistic Insights

While the direct signaling pathways initiated by γ-Glu-His in the liver are yet to be elucidated, we can propose hypothetical mechanisms based on its metabolic context and its constituent amino acids.

Metabolic Pathway of γ-Glu-His Formation

The formation of γ-Glu-His is intrinsically linked to the gamma-glutamyl cycle, a key pathway for glutathione homeostasis.

Caption: Metabolic formation of this compound via the gamma-glutamyl cycle.

Hypothetical Hepatoprotective Signaling of γ-Glu-His

Based on the known roles of glutamate and histamine in the liver, a hypothetical signaling pathway for the hepatoprotective effects of γ-Glu-His can be postulated. This model provides a framework for future experimental validation.

Caption: Hypothetical signaling pathway for the hepatoprotective effects of this compound.

Proposed Research Workflow

To validate γ-Glu-His as a viable biomarker for liver disease, a structured research workflow is necessary.

References

- 1. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 2. ahealthacademy.com [ahealthacademy.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Gamma-Glutamyl Transpeptidase (GGT) Test [webmd.com]

- 5. Gamma-Glutamyltransferase: A Predictive Biomarker of Cellular Antioxidant Inadequacy and Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Properties of Histidine-Containing Dipeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine-containing dipeptides (HCDs), such as carnosine, anserine, homocarnosine, and balenine, are naturally occurring compounds found in high concentrations in muscle and brain tissues.[1] Extensive research has highlighted their significant antioxidant properties, positioning them as molecules of interest for therapeutic and nutraceutical applications. This technical guide provides an in-depth overview of the core antioxidant mechanisms of these dipeptides, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The antioxidant capacity of HCDs stems from a multi-faceted mechanism of action that includes the direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metal ions, and inhibition of lipid peroxidation.[2][3] The imidazole ring of the histidine residue is a key structural feature responsible for these activities. This guide will delve into the specifics of these mechanisms, offering a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Core Antioxidant Mechanisms

The antioxidant prowess of histidine-containing dipeptides is not attributed to a single mechanism but rather a combination of synergistic actions:

-

Reactive Oxygen Species (ROS) Scavenging: HCDs are effective scavengers of various ROS, including hydroxyl radicals and peroxyl radicals.[1] This direct radical-quenching ability helps to mitigate cellular damage caused by oxidative stress. The imidazole ring of histidine can donate a hydrogen atom to neutralize free radicals.[4]

-

Metal Ion Chelation: Transition metals like copper and iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The imidazole group of histidine-containing dipeptides can chelate these metal ions, rendering them redox-inactive and thereby preventing the initiation of oxidative chain reactions.[5]

-

Inhibition of Lipid Peroxidation: Cell membranes are particularly susceptible to oxidative damage through a process called lipid peroxidation. HCDs have been shown to inhibit this process, protecting cell membrane integrity and function.[6] This is achieved through both radical scavenging and metal ion chelation.

Quantitative Antioxidant Activity

The antioxidant activities of carnosine and anserine have been quantified using various in vitro assays. The following tables summarize the available data, providing a comparative overview of their efficacy. Data for homocarnosine and balenine are less abundant in the literature but are included where available.

Table 1: DPPH Radical Scavenging Activity of Histidine-Containing Dipeptides

| Compound | Concentration | % Inhibition | IC50 Value | Reference |

| Carnosine | 20 mM | ~15% | Not Reported | [6] |

| Anserine | 20 mM | ~10% | Not Reported | [6] |

| Histidine | 20 mM | ~7% | Not Reported | [6] |

| 1-Methylhistidine | 20 mM | ~12% | Not Reported | [6] |

Table 2: Inhibition of Linoleic Acid Autoxidation by Histidine-Containing Dipeptides

| Compound | Concentration (mM) | Relative Antioxidant Activity (Induction Period in Days) | Reference |

| Control | - | 1.19 | [6] |

| Carnosine | 10 | 4.21 | [6] |

| Carnosine | 20 | 5.33 | [6] |

| Anserine | 10 | 3.89 | [6] |

| Anserine | 20 | 4.12 | [6] |

| Histidine | 20 | 2.54 | [6] |

| 1-Methylhistidine | 20 | 3.15 | [6] |

Table 3: Lipid Peroxidation Inhibition in a Bovine Brain Liposome System

| Compound | IC50 (µM) | Reference |

| Luteolin (Reference) | 15.2 | [7] |

| Rosmarinic Acid (Reference) | 21.4 | [7] |

Note: Direct IC50 values for histidine-containing dipeptides in this specific assay were not available in the provided search results. This table is included to provide context on typical IC50 values for antioxidant compounds in a similar assay.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below. These protocols are tailored for the evaluation of histidine-containing dipeptides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test samples (histidine-containing dipeptides) dissolved in a suitable solvent (e.g., water or buffer)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Prepare a series of concentrations of the test dipeptides and the positive control.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample solution (e.g., 100 µL) to a fixed volume of the DPPH solution (e.g., 100 µL).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test samples (histidine-containing dipeptides)

-

Positive control (e.g., Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of concentrations of the test dipeptides and the positive control.

-

Reaction Mixture: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the ABTS•+ working solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.